2,4-Dimethyl-1-difluoromethylbenzene
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Overview
Description
2,4-Dimethyl-1-difluoromethylbenzene is an organic compound with the molecular formula C9H10F2 It is a derivative of benzene, where two methyl groups and one difluoromethyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a difluoromethylating agent reacts with 2,4-dimethylbenzene under specific conditions .
Industrial Production Methods
Industrial production of 2,4-Dimethyl-1-difluoromethylbenzene may involve continuous-flow processes to ensure high yield and purity. The Halex process, which involves the treatment of dichlorobenzene with a metal fluoride such as potassium fluoride (KF) or silver fluoride (AgF), is one such method .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-difluoromethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylbenzoic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Difluoromethylbenzoic acids.
Reduction: 2,4-Dimethylbenzene.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
2,4-Dimethyl-1-difluoromethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-difluoromethylbenzene involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electrophilic and nucleophilic interactions, depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzene: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
1,3-Difluoromethylbenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
2,4-Dimethyl-1-chloromethylbenzene: Contains a chloromethyl group instead of a difluoromethyl group, leading to different reactivity and applications.
Uniqueness
2,4-Dimethyl-1-difluoromethylbenzene is unique due to the presence of both methyl and difluoromethyl groups, which impart distinct chemical properties. The difluoromethyl group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C9H10F2 |
---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5,9H,1-2H3 |
InChI Key |
MFLZCGVRYVECFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)F)C |
Origin of Product |
United States |
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